molecular formula C15H12N2OS B12916162 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- CAS No. 108618-38-8

4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo-

Cat. No.: B12916162
CAS No.: 108618-38-8
M. Wt: 268.3 g/mol
InChI Key: RTABYIHINFKBLO-UHFFFAOYSA-N
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Description

The compound 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- is a pyrimidinone derivative featuring a thioxo group at position 2 and a 2-naphthalenylmethyl substituent at position 4. These typically involve alkylation of 2-thioxopyrimidinone precursors with aryl halides or aldehydes under basic conditions (e.g., NaOH) , followed by cyclization using reagents like Vilsmeier-Haack (DMF-POCl₃) .

Properties

CAS No.

108618-38-8

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

6-(naphthalen-2-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C15H12N2OS/c18-14-9-13(16-15(19)17-14)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H2,16,17,18,19)

InChI Key

RTABYIHINFKBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC(=O)NC(=S)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of naphthalen-2-ylmethylamine with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrimidinones exhibit significant antitumor properties. Specifically, compounds similar to 4(1H)-Pyrimidinone have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies indicate that modifications in the naphthalenylmethyl group can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The thioxo group is believed to play a crucial role in its mechanism of action by disrupting bacterial cell wall synthesis .

Enzyme Inhibition

4(1H)-Pyrimidinone derivatives have been investigated as potential inhibitors of various enzymes involved in metabolic pathways. For example, they have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could lead to applications in treating diseases characterized by rapid cell division, such as cancer .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Example Synthetic Route

  • Starting Materials : Appropriate aldehyde, thioketone.
  • Reaction Conditions : Base-catalyzed condensation followed by cyclization.
  • Purification : Crystallization or chromatography to isolate the desired product.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidinone derivatives for their antitumor activity. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, 4(1H)-Pyrimidinone was tested against standard bacterial strains. The results showed that it outperformed several existing antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidinone derivatives are highly tunable, with substituents at positions 5, 6, and 2 critically influencing activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound* 6-(2-naphthalenylmethyl), 2-thioxo Not Provided ~360† Hypothesized antitumor/antimicrobial
Cambinol (CAS 14513-15-6) 5-(2-hydroxy-1-naphthylmethyl), 6-phenyl, 2-thioxo C₂₁H₁₆N₂O₂S 360.43 Antitumor (SIRT inhibitor), 98% purity
Benzylthiouracil (CAS 6336-50-1) 6-(phenylmethyl), 2-thioxo C₁₁H₁₀N₂OS 218.27 Antithyroid agent
5-Butyl-6-(methoxymethyl)-2-thioxo- 5-butyl, 6-methoxymethyl, 2-thioxo C₁₀H₁₆N₂O₂S 228.31 Synthetic intermediate, no reported bioactivity
6-Amino-2-thioxo- (CAS 1004-40-6) 6-amino, 2-thioxo C₄H₅N₃OS 143.17 logP = -0.949, precursor for antimicrobial agents
5-Methyl-2-thioxo- (CAS 636-26-0) 5-methyl, 2-thioxo C₅H₆N₂OS 142.18 Analogue of thymine; studied in photodamage contexts

*Hypothetical structure based on naming conventions. †Estimated based on cambinol’s molecular weight.

Key Observations:
  • Naphthalenyl vs.
  • Amino vs. Alkyl Substituents: The 6-amino derivative (CAS 1004-40-6) exhibits lower molecular weight and higher solubility (logP = -0.949) , making it suitable for aqueous formulations, whereas alkyl chains (e.g., butyl in ) may improve metabolic stability.
  • Bioactivity Trends: The 2-thioxo moiety is critical for hydrogen bonding in enzyme inhibition (e.g., SIRT1 inhibition by cambinol ). Substitutions at position 5 (e.g., hydroxy-naphthyl in cambinol) further modulate potency.

Physicochemical and Computational Data

  • logP and Solubility: The 6-amino-2-thioxo derivative (CAS 1004-40-6) has a calculated logP of -0.949, indicating high hydrophilicity , while cambinol’s larger structure (logP ~3.5‡) favors membrane penetration.
  • Hydrogen Bonding: The thioxo group at position 2 participates in intramolecular H-bonding, stabilizing the keto-enol tautomer and enhancing binding affinity .

‡Estimated using Cambinol’s structure (C₁₃H₁₀N₂O₂S).

Biological Activity

The compound 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-naphthalenylmethyl)-2-thioxo- can be represented as follows:

  • Molecular Formula: C15_{15}H13_{13}N1_{1}O1_{1}S1_{1}
  • Molecular Weight: 255.33 g/mol
  • CAS Number: 91885409

This compound features a pyrimidinone ring substituted with a naphthalenylmethyl group and a thioxo functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4(1H)-Pyrimidinone have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
4(1H)-PyrimidinoneStaphylococcus aureus0.25
4(1H)-PyrimidinoneEscherichia coli0.5

These findings suggest that the thioxo group may enhance the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of 4(1H)-Pyrimidinone has been investigated in various cancer cell lines. Notably, it demonstrated potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50_{50} value of 0.126 µM. The compound also exhibited a significant selectivity index, showing a lesser effect on non-cancerous MCF10A cells, indicating its potential as a targeted cancer therapy .

The mechanism by which 4(1H)-Pyrimidinone exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation: The compound inhibits key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Antioxidant Activity: The compound has shown strong antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Study on Antibacterial Activity

A study conducted by Sanchez-Sancho et al. (2020) synthesized various pyrimidine derivatives and evaluated their antibacterial activity against several strains. The results indicated that compounds with similar structures to 4(1H)-Pyrimidinone had MIC values ranging from 0.23 to 0.71 mg/mL against Bacillus cereus and E. coli . This highlights the potential for further development of these compounds as antibacterial agents.

Study on Anticancer Effects

In another investigation focused on the anticancer properties of pyrimidinones, researchers found that derivatives like 4(1H)-Pyrimidinone significantly inhibited lung metastasis in animal models when treated over a period of 30 days. The study emphasized the importance of further exploring this compound's therapeutic window and potential for clinical applications .

Q & A

Basic: What synthetic methodologies are established for preparing 6-(2-naphthalenylmethyl)-substituted 2-thioxo-dihydropyrimidinones?

The synthesis of this class of compounds typically employs one-pot multicomponent reactions (MCRs) . For example, a modified Biginelli reaction using thiourea derivatives, β-keto esters, and substituted aldehydes (e.g., 2-naphthalenecarboxaldehyde) under acidic conditions (e.g., HCl in DMF) can yield the target scaffold . Key steps include:

  • Cyclocondensation : Formation of the dihydropyrimidinone core via acid-catalyzed cyclization.
  • Substituent introduction : The 2-naphthalenylmethyl group is introduced either through pre-functionalized aldehydes or post-synthesis alkylation.
  • Thioxo group retention : Use of thiourea (instead of urea) ensures the 2-thioxo moiety remains intact .

Basic: What spectroscopic techniques are critical for characterizing the structure of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons from the naphthalene group (δ 7.2–8.5 ppm) and the pyrimidinone NH (δ 10–12 ppm).
    • ¹³C NMR : Confirms the carbonyl (C=O, ~165 ppm) and thioamide (C=S, ~180 ppm) groups .
  • IR spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C=S stretch) .
  • Mass spectrometry (HRMS) : Molecular ion peaks align with the calculated mass (e.g., C₁₅H₁₄N₂OS requires m/z 294.0778) .

Advanced: How does the 2-naphthalenylmethyl substituent influence electronic properties and reactivity compared to alkyl groups?

The bulky, aromatic naphthalenylmethyl group induces steric hindrance and π-π stacking interactions, altering reactivity:

  • Electronic effects : The electron-rich naphthalene ring increases electron density at the pyrimidinone core, enhancing nucleophilic substitution at position 4 .
  • Solubility trade-offs : While alkyl substituents (e.g., propyl in propylthiouracil) improve aqueous solubility, the naphthalene group reduces it, necessitating DMSO or ethanol as co-solvents in biological assays .
  • Biological activity : The naphthalene moiety may enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) compared to smaller alkyl groups .

Advanced: How can researchers address contradictory data in reported biological activities of 2-thioxo-dihydropyrimidinones?

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Strain-specific responses : For example, a derivative may show potent activity against S. aureus (MIC: 8 µg/mL) but inactivity against E. coli due to differences in cell wall permeability .
  • Assay conditions : Variations in pH (e.g., acidic vs. neutral media) or incubation time can affect thioamide stability and bioactivity .
  • Structural analogs : Compare results with propylthiouracil (a known antithyroid agent) to validate target specificity .

Advanced: What strategies improve the solubility of 6-(2-naphthalenylmethyl)-substituted derivatives for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., –OH, –COOH) at position 5 via post-synthetic oxidation .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Liposomal formulations enhance bioavailability by masking hydrophobic moieties .

Advanced: How can computational methods guide the design of analogs with optimized pharmacokinetics?

  • Docking studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) to prioritize substituents with high binding affinity .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with membrane permeability to balance solubility and absorption .
  • ADMET prediction : Use tools like SwissADME to screen for CYP450 inhibition or hepatotoxicity risks early in design .

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